An In-depth Technical Guide to 7-Hydroxycoumarin-4-acetic acid: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 7-Hydroxycoumarin-4-acetic acid: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin-4-acetic acid, also known as (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid or umbelliferone-4-acetic acid, is a fluorescent derivative of coumarin (B35378).[1][2] Its intrinsic fluorescence and reactive carboxylic acid group make it a valuable tool in various scientific disciplines, particularly in the fields of biochemistry, cell biology, and drug discovery.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, synthesis, and key applications of 7-Hydroxycoumarin-4-acetic acid, with a focus on experimental protocols and the underlying scientific principles.
Chemical Structure and Properties
7-Hydroxycoumarin-4-acetic acid possesses a rigid coumarin core with a hydroxyl group at the 7-position and an acetic acid moiety at the 4-position. This substitution pattern is crucial for its characteristic blue fluorescence.[4][5]
Table 1: General and Physicochemical Properties of 7-Hydroxycoumarin-4-acetic acid
| Property | Value | Reference(s) |
| IUPAC Name | 2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | [6] |
| Synonyms | Umbelliferone-4-acetic acid, (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid | [1][2] |
| CAS Number | 6950-82-9 | [6][7] |
| Molecular Formula | C₁₁H₈O₅ | [6][7] |
| Molecular Weight | 220.18 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 212 °C (decomposes) | [7][8] |
| Solubility | Soluble in DMSO and methanol | [4][9] |
Table 2: Spectral Properties of 7-Hydroxycoumarin-4-acetic acid
| Spectral Property | Wavelength/Shift | Conditions | Reference(s) |
| UV-Vis Absorption (λmax) | 326 nm | Methanol | [6] |
| Fluorescence Excitation (Ex) | 360 nm | DMSO | [4][5][9] |
| Fluorescence Emission (Em) | 450 nm | DMSO | [4][5][9] |
| ¹H-NMR (DMSO-d₆, 400 MHz), δ (ppm) | 11.08 (1H, s, COOH), 7.41-6.98 (2H, m, H-5, H-6), 6.69-6.23 (2H, m, H-8, H-3), 4.93 (1H, dd, OH), 3.02-2.89 (2H, m, CH₂) | - | [6] |
| ¹³C-NMR (DMSO-d₆, 100 MHz), δ (ppm) | 171.5 (C=O), 160.2 (C-2), 152.4 (C-4), 150.5 (C-8a), 135.2 (C-6), 124.8 (C-5), 122.9 (C-7), 120.1 (C-4a), 112.5 (C-3), 104.1 (C-8), 37.0 (-CH₂) | - | [6] |
Synthesis of 7-Hydroxycoumarin-4-acetic acid
The most common method for synthesizing 7-Hydroxycoumarin-4-acetic acid is the Pechmann condensation, which involves the reaction of resorcinol (B1680541) with citric acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[10]
Experimental Protocol: Pechmann Condensation for 7-Hydroxycoumarin-4-acetic acid
Materials:
-
Citric acid
-
Concentrated sulfuric acid (98%)
-
Resorcinol
-
Ice
-
Saturated sodium bicarbonate solution
-
Hydrochloric acid (10% v/v)
-
Deionized water
Method A: Conventional Heating [10]
-
In a fume hood, mix citric acid (0.02 mol) and concentrated sulfuric acid (0.03 mol) and stir at room temperature for 30 minutes.
-
Heat the mixture in a boiling water bath to facilitate the removal of carbon monoxide. Continue heating until the evolution of CO gas subsides.
-
Remove the flask from the water bath and let it stand for approximately 15 minutes, or until no more gas bubbles are observed.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Slowly add pre-cooled (10 °C) resorcinol (0.02 mol) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 48 hours.
-
Pour the reaction mixture onto crushed ice. The product will precipitate.
-
Filter the precipitate and dissolve it in a saturated sodium bicarbonate solution.
-
Acidify the solution with 10% hydrochloric acid to re-precipitate the product.
-
Filter the purified product, wash with deionized water, and dry in an oven.
Method B: Microwave-Assisted Synthesis [10]
-
In a microwave reactor vessel, combine citric acid (0.02 mol), concentrated sulfuric acid (0.03 mol), and resorcinol (0.02 mol).
-
Heat the mixture in the microwave reactor at 10% power for 4 minutes.
-
Pour the reaction mixture onto crushed ice.
-
Follow steps 8-10 from Method A for purification.
The microwave-assisted method generally provides a higher yield in a significantly shorter reaction time.[10]
Biological Activities and Applications
7-Hydroxycoumarin-4-acetic acid is widely used as a fluorescent probe in biological research.[1] Its applications include its use as a pH indicator and as a fluorogenic substrate for various enzymes.[6] The carboxylic acid group allows for its covalent attachment to biomolecules, such as peptides and proteins, enabling their fluorescent labeling.[11]
Fluorescent Labeling of Proteins
The succinimidyl ester of 7-Hydroxycoumarin-4-acetic acid is a commonly used derivative for labeling primary amines (e.g., lysine (B10760008) residues and the N-terminus) in proteins.[5][12] This reaction forms a stable amide bond, resulting in a fluorescently tagged protein.
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
7-Hydroxycoumarin-4-acetic acid, succinimidyl ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure: [13]
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of 7-Hydroxycoumarin-4-acetic acid, succinimidyl ester in anhydrous DMSO.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the reactive dye solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.
-
Determination of Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (~360 nm).
Role in Apoptosis Signaling
While direct studies on the signaling pathways modulated by 7-Hydroxycoumarin-4-acetic acid are limited, research on the parent compound, 7-hydroxycoumarin, has shown its ability to induce apoptosis in cancer cells.[14] This process is often mediated by the activation of the caspase signaling cascade, a key pathway in programmed cell death.[14]
The caspase cascade is initiated by either extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.[15][16] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[15][16] The pro-apoptotic effects of 7-hydroxycoumarin in cisplatin-resistant ovarian cancer cells have been linked to the activation of caspase-3, -7, and -8.[14]
Conclusion
7-Hydroxycoumarin-4-acetic acid is a versatile and valuable fluorescent molecule for researchers in the life sciences. Its well-defined chemical structure, predictable spectral properties, and straightforward synthesis make it an accessible tool for a wide range of applications. The ability to covalently label proteins and other biomolecules through its acetic acid moiety provides a powerful method for studying molecular interactions, localization, and dynamics. While further research is needed to fully elucidate its specific biological activities and interactions with cellular signaling pathways, the established pro-apoptotic effects of its parent compound suggest potential avenues for its application in cancer research and drug development. The detailed protocols and data presented in this guide aim to facilitate the effective use of 7-Hydroxycoumarin-4-acetic acid in scientific research.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 7-Hydroxycoumarin-4-acetic acid *CAS 6950-82-9* | AAT Bioquest [aatbio.com]
- 4. Fluorescent Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. 7-Hydroxycoumarin-4-acetic acid, succinimidyl ester | AAT Bioquest [aatbio.com]
- 6. 7-Hydroxycoumarin-4-acetic acid | C11H8O5 | CID 5338490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-羟基香豆素-4-乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. biotium.com [biotium.com]
- 14. ajol.info [ajol.info]
- 15. Caspase 3 - Wikipedia [en.wikipedia.org]
- 16. assaygenie.com [assaygenie.com]
